1,3,7-Tribromoisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H4Br3N |
|---|---|
Molecular Weight |
365.85 g/mol |
IUPAC Name |
1,3,7-tribromoisoquinoline |
InChI |
InChI=1S/C9H4Br3N/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-4H |
InChI Key |
LOAQBMOXLGFBAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)Br)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,7 Tribromoisoquinoline and Its Derivatives
Direct Halogenation Approaches to Polybrominated Isoquinolines
Direct bromination of the isoquinoline (B145761) nucleus is complicated by the inherent reactivity of the molecule. The pyridine (B92270) ring is electron-deficient and generally resistant to electrophilic substitution, while the benzene (B151609) ring is activated. This dichotomy in reactivity necessitates carefully chosen conditions to achieve specific substitution patterns.
The regioselectivity of isoquinoline bromination is highly dependent on the reaction conditions and the nature of the brominating agent. Electrophilic attack typically favors the C5 and C8 positions in the benzenoid ring, especially under acidic conditions where the nitrogen atom is protonated, further deactivating the pyridine ring. prepchem.com
For instance, treating isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid regioselectively yields 5-bromoisoquinoline. researchgate.netresearchgate.netbenthamdirect.com Achieving substitution on the pyridine ring via direct electrophilic attack is more challenging. However, bromination of isoquinoline hydrochloride in nitrobenzene (B124822) has been shown to produce 4-bromoisoquinoline (B23445) in good yield. lookchem.com This method proceeds by heating a slurry of the salt with bromine, suggesting a mechanism that may involve an addition-elimination pathway on the protonated ring. lookchem.com
Introducing bromine at the C1 and C3 positions often requires modifying the isoquinoline core to alter its electronic properties. The synthesis of 1-bromoisoquinoline (B74834) can be accomplished from isocarbostyril (isoquinolin-1-one) or via the reaction of isoquinoline N-oxide with phosphorus oxybromide (POBr₃). chemicalbook.comacs.org Similarly, 3-bromoisoquinoline (B184082) is accessible through a Sandmeyer reaction starting from 3-aminoisoquinoline, which itself can be prepared from 3-methylisoquinoline. acs.org
A summary of selected regioselective bromination methods for the isoquinoline core is presented below.
| Starting Material | Reagent(s) | Position(s) Brominated | Yield (%) | Reference(s) |
| Isoquinoline | NBS, H₂SO₄ | 5 | ~51 | benthamdirect.com |
| Isoquinoline HCl | Br₂, Nitrobenzene | 4 | 76 | lookchem.com |
| 3-Aminoisoquinoline | HBr, NaNO₂, CuBr | 3 | ~35 | acs.org |
| Isoquinoline N-oxide | POBr₃, DMF | 1 | 55 | chemicalbook.com |
This table presents data for the synthesis of monobrominated isoquinolines, which are key precursors for polybrominated derivatives.
Given the lack of a direct method for producing 1,3,7-tribromoisoquinoline, a sequential approach is the most plausible synthetic strategy. Such a methodology would involve a series of discrete, regioselective bromination and functional group manipulation steps.
A hypothetical sequence could commence with the bromination of isoquinoline in a strong acid medium to introduce a bromine atom at C5 or C7. For example, bromination of an aluminum chloride-isoquinoline complex can lead to substitution at the 5, 8, and subsequently 7 positions, yielding 5,7,8-tribromoisoquinoline (B321691) upon further reaction of the 5,8-dibromo intermediate. chemicalbook.com To achieve the desired 1,3,7-pattern, one might start with a precursor already bearing a bromine at C7. The subsequent introduction of bromine at the C3 position could be achieved via the Sandmeyer reaction of a 7-bromo-3-aminoisoquinoline intermediate. The final bromination at C1 would necessitate the conversion of the 3,7-dibromoisoquinoline (B1413082) into its N-oxide or a corresponding isoquinolone, followed by treatment with a brominating agent like POBr₃ or PBr₅. chemicalbook.comacs.org
This step-wise approach, while lengthy, allows for controlled installation of bromine atoms at electronically distinct positions of the isoquinoline scaffold.
Indirect Synthesis of Bromoisoquinoline Derivatives
Indirect methods involve constructing the isoquinoline ring from simpler, often acyclic, precursors. These strategies offer the advantage of installing desired substitution patterns, including bromine atoms, during the ring-forming process, often leading to regiochemical outcomes not achievable through direct substitution.
Cycloaddition and annulation reactions provide powerful tools for building the bicyclic isoquinoline framework. These methods can create brominated isoquinolines by using brominated starting materials or by incorporating a brominating agent during the cyclization step.
A notable example is the synthesis of 4-bromo-3-alkylisoquinolines from 2-alkynylbenzaldoximes. thieme-connect.de This process involves an electrophile-induced 6-endo-dig cyclization, where bromine (Br₂) acts as the electrophile, to form an isoquinoline N-oxide intermediate. Subsequent deoxygenation with carbon disulfide (CS₂) furnishes the 4-bromo-3-alkylisoquinoline product in good to high yields. lookchem.comthieme-connect.de This reaction highlights a strategy where bromination and ring-formation are intrinsically linked.
Other cycloaddition strategies, such as [4+2] and [3+2] reactions, are used to build fused heterocyclic systems containing the isoquinoline motif, like pyrrolo[2,1-a]isoquinolines. researchgate.netresearchgate.netnih.gov While these may not directly yield this compound, the resulting complex scaffolds can be brominated or built from brominated precursors, showcasing the versatility of cycloaddition routes. nih.gov
Transition metal catalysis has become indispensable for the synthesis and functionalization of heterocyclic compounds. For brominated isoquinolines, these methods are used in two main ways: constructing the isoquinoline ring itself or coupling pre-brominated isoquinolines with other fragments.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to functionalize bromoisoquinolines. researchgate.netbenthamdirect.com For example, 3-bromoisoquinoline serves as a versatile building block that can be coupled with various aryl boronic acids to produce π-conjugated 3-arylisoquinoline derivatives. researchgate.netbenthamdirect.com This demonstrates the utility of bromoisoquinolines as key intermediates in the synthesis of more complex molecules.
More advanced methods focus on building the isoquinoline ring via C-H activation and annulation. Rhodium(III)-catalyzed annulation of primary benzamides with α-diazo-β-keto compounds can produce isoquinolinones, which can be subsequently converted to brominated isoquinolines. rsc.org Similarly, Rh(III)-catalyzed C-H activation of benzimidates and annulation with diazo compounds provides a direct route to substituted isoquinolines. rsc.org These cutting-edge techniques offer efficient pathways to highly functionalized isoquinoline cores that can incorporate bromine atoms either from the starting materials or through subsequent functionalization.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer a highly efficient route to complex molecules, including brominated isoquinoline derivatives. These reactions excel in building molecular diversity from simple starting materials.
One reported MCR for the synthesis of a halogenated isoquinoline framework involves the reaction of a 2-alkynyl benzaldehyde, a sulfonylhydrazide, and bromine as an electrophile to generate a H-pyrazolo[5,1-a]isoquinoline. dovepress.com The bromine atom incorporated in this process acts as a synthetic handle for further diversification via palladium-catalyzed cross-coupling reactions. dovepress.com Another MCR involves the four-component condensation of isoquinoline, malononitrile, an aromatic aldehyde, and a phenacyl bromide to produce complex tetrahydroindolizine systems fused to the isoquinoline core. researchgate.net
More recently, rhodium(III) catalysis has enabled a one-pot, three-component synthesis of isoquinoline derivatives from an N-methoxybenzamide, an α-diazoester, and an alkyne, proceeding through C-H activation. frontiersin.org Such MCR strategies provide rapid access to diverse and complex isoquinoline scaffolds, which can be designed to include bromine substituents.
Synthesis of Isoquinoline Derivatives with Tribromo Substitution Patterns
The synthesis of isoquinolines bearing a tribromo substitution pattern, such as this compound, represents a significant challenge in synthetic organic chemistry due to the need for precise control over the regioselectivity of bromination reactions. The methodologies employed often involve multi-step sequences, starting from either a pre-functionalized isoquinoline core or building the heterocyclic system from appropriately substituted precursors.
Exploration of Precursors for this compound Synthesis
The synthesis of polysubstituted isoquinolines can be approached through various strategies, including traditional methods like the Bischler-Napieralski or Pictet-Spengler reactions, which construct the isoquinoline core from phenylethylamine derivatives. harvard.edu However, for achieving specific substitution patterns like the 1,3,7-tribromo arrangement, a more common route involves the stepwise functionalization of the isoquinoline ring system.
A key strategy is the use of pre-existing brominated isoquinolines as foundational precursors. For instance, the synthesis of complex tribromo isoquinoline derivatives has been demonstrated starting from simpler brominated isoquinolines. Research has shown that when a bromine atom is already present at the 7-position of the isoquinoline ring, it can direct subsequent reactions to yield specific dione (B5365651) products. mdpi.com This suggests that 7-bromoisoquinoline (B118868) is a viable precursor for introducing further bromine atoms or other functional groups at positions 1 and 3.
Another approach involves the direct, albeit challenging, bromination of the isoquinoline molecule. The controlled bromination of isoquinoline and its derivatives often requires specific reagents and conditions to achieve the desired regioselectivity, as direct electrophilic substitution can lead to a mixture of products. researchgate.net For example, the synthesis of 4-bromo-3-alkylisoquinoline derivatives has been achieved through the cyclization of 2-alkynylbenzaldoxime precursors in the presence of bromine. thieme-connect.de
The table below summarizes potential precursors and the synthetic approaches for obtaining brominated isoquinolines.
| Precursor Type | Synthetic Approach | Resulting Intermediate/Product | Reference |
| Isoquinoline | Dess–Martin periodinane (DMP) mediated oxidative coupling with benzyl (B1604629) bromide and a bromine source. | N-substituted isoquinoline-1,3-diones. | mdpi.com |
| 7-Bromoisoquinoline | Oxidative coupling with benzyl bromide. | 2-Benzyl-4,4,7-tribromoisoquinoline-1,3(2H,4H)-dione. | mdpi.com |
| 2-Alkynylbenzaldoxime | Electrophilic cyclization with Br₂. | 4-Bromo-3-alkylisoquinoline derivatives. | thieme-connect.de |
| 1,3-Dichloroisoquinoline | Direct lithiation at C4 followed by trapping with an electrophile and subsequent Pd-catalyzed substitutions. | 1,3,4-Trisubstituted isoquinolines. | researchgate.net |
| 6-Hydroxytetrahydroisoquinoline | Regioselective bromination with molecular bromine. | 5-Bromo-6-hydroxytetrahydroisoquinoline. | researchgate.net |
Stereoselective and Regioselective Synthesis of Advanced Intermediates
Achieving the specific 1,3,7-tribromo substitution pattern necessitates high levels of regiocontrol in the synthetic sequence. Modern synthetic methods offer powerful tools for the selective functionalization of heterocyclic rings.
A notable example of regioselective synthesis is the Dess–Martin periodinane (DMP)-mediated oxidative coupling of isoquinoline with benzyl bromide. mdpi.com This reaction does not simply attach a benzyl group but results in the formation of N-substituted isoquinoline-1,3-dione derivatives. The regioselectivity is highly dependent on the substituents already present on the isoquinoline ring. For example, when a 7-bromo-substituted isoquinoline is used as the starting material, a tribrominated product, 4,4,7-Tribromo-2-(3-methylbenzyl)isoquinoline-1,3(2H,4H)-dione, can be formed. mdpi.com This process demonstrates the regioselective functionalization at the C-4 position, influenced by the existing substituent at C-7.
The mechanism of such transformations highlights the formation of specific reactive intermediates that dictate the final substitution pattern. In the DMP-mediated reaction, it is proposed that the isoquinoline is first oxidized, allowing for subsequent additions and rearrangements that lead to the dione structure. mdpi.com
Other advanced strategies for achieving regioselectivity in the synthesis of isoquinoline derivatives include:
Directed C-H Functionalization : Palladium and ruthenium-based catalysts can be used to achieve regioselective C-H bond functionalization, producing 4-substituted tetrahydroisoquinoline derivatives with high precision. researchgate.net
Diels-Alder Reactions : A multi-step regioselective synthesis of isoquinolines can be achieved from pyridines via the Diels-Alder reaction of 2-silyl-3,4-pyridynes with furans. The silyl (B83357) group plays a crucial role in directing the cycloaddition and can later be replaced to introduce diversity at the C1-position. nih.gov
Sequential Cross-Coupling : On di- or tri-halogenated heterocyclic cores, sequential palladium-catalyzed cross-coupling reactions can be employed. The inherent reactivity differences of the halogenated positions allow for the stepwise and regioselective introduction of different substituents. This principle has been demonstrated effectively in related heterocyclic systems. clockss.org
The table below details research findings on the regioselective synthesis of complex isoquinoline intermediates.
| Method | Reagents/Catalyst | Key Feature | Resulting Product Type | Reference |
| Oxidative Coupling | Dess–Martin periodinane (DMP), Benzyl Bromide | Formation of isoquinoline-1,3-diones with regioselectivity influenced by existing substituents. | 2-Benzyl-4,4,6-tribromoisoquinoline-1,3(2H,4H)-dione | mdpi.comresearchgate.net |
| Directed C-H Functionalization | Ruthenium and Palladium catalysts | Stepwise, regioselective introduction of heteroaromatic substructures at the C-4 position. | 4-Substituted tetrahydroisoquinolines | researchgate.net |
| Diels-Alder Cycloaddition | 2-silyl-3,4-pyridynes, Furans | Silyl group directs the regioselectivity of the cycloaddition to form the isoquinoline core. | Multisubstituted isoquinolines | nih.gov |
| Radical Cyclization | Glyoxalimine derivatives | Highly diastereoselective radical cyclization to form complex tetrahydroisoquinoline structures. | Chiral allylic hydroxylamines as precursors to substituted tetrahydroisoquinolines. | researchgate.net |
These advanced methodologies underscore the importance of controlling the formation of specific intermediates to ultimately achieve a complex and precisely substituted target molecule like this compound.
Chemical Reactivity and Transformation Pathways of 1,3,7 Tribromoisoquinoline
Nucleophilic Aromatic Substitution Reactions on the Polybrominated Isoquinoline (B145761) Core
The isoquinoline nucleus is inherently electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgresearchgate.net This reactivity is particularly pronounced at positions activated by the ring nitrogen, such as C1 and C3. In 1,3,7-tribromoisoquinoline, the bromine atom at the C1 position is the most susceptible to displacement by nucleophiles. This heightened reactivity is attributed to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.orgmasterorganicchemistry.com
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion (the Meisenheimer complex), followed by the elimination of the leaving group, in this case, a bromide ion. libretexts.orgresearchgate.net The presence of multiple bromine atoms further polarizes the ring system, though the primary directing influence for SNAr remains the nitrogen atom.
Common nucleophiles employed in these reactions include alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide (B1231860) would be expected to selectively yield 1-methoxy-3,7-dibromoisoquinoline. The reactivity order for nucleophilic substitution on the this compound core is predicted to be C1 > C3 > C7. The bromine at C7, being on the benzenoid ring and distant from the activating nitrogen, is significantly less reactive under SNAr conditions.
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound This table is based on established principles of SNAr reactivity on the isoquinoline core.
| Position of Bromine | Relative Reactivity | Rationale |
|---|---|---|
| C1 | High | Direct activation by the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate. libretexts.org |
| C3 | Moderate | Activation by the nitrogen atom, but to a lesser extent than the C1 position. |
| C7 | Low | Located on the benzenoid ring, electronically isolated from the primary activating effect of the nitrogen. |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as an excellent substrate for such transformations. eie.gr The differential reactivity of the three C-Br bonds allows for selective and sequential functionalization.
Palladium-Catalyzed Arylation and Alkylation
Palladium catalysis is a cornerstone of modern organic synthesis for the functionalization of aryl halides. mdpi.comresearchgate.net In the context of this compound, palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings can be performed with high regioselectivity. The oxidative addition of the C-Br bond to the Pd(0) catalyst is the key step, and its rate is highly dependent on the electronic environment of the bromine atom.
Research on related bromoisoquinolines demonstrates that the C1-Br bond is the most reactive, followed by the C3-Br bond, and finally the C7-Br bond. This selectivity allows for a stepwise approach to creating complex, polysubstituted isoquinolines. For example, a Suzuki coupling using a substoichiometric amount of boronic acid under carefully controlled conditions can lead to the selective arylation at the C1 position. Subsequent modification of reaction conditions, such as increasing the temperature or changing the ligand, can then facilitate reaction at the C3 or C7 positions.
Table 2: Representative Palladium-Catalyzed Reactions on Bromoisoquinolines
| Reaction Type | Substrate Position | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | C1 | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Aryl-3,7-dibromoisoquinoline |
| Sonogashira | C1 | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Alkynyl-3,7-dibromoisoquinoline |
| Buchwald-Hartwig | C1 | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 1-Amino-3,7-dibromoisoquinoline |
| α-Arylation | C1 | Ester enolate | Pd(OAc)₂, tBuXPhos, LiHMDS | α-(3,7-Dibromoisoquinolin-1-yl) ester escholarship.org |
Nickel-Catalyzed Reactions
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.gov They are particularly effective in coupling reactions involving C(sp³)-hybridized atoms and for activating less reactive C-Br bonds. nih.gov Nickel catalysis can proceed through both two-electron (Ni(0)/Ni(II)) and radical-based (Ni(I)/Ni(III)) pathways, offering complementary reactivity to palladium. nsf.govnih.gov
For this compound, nickel catalysts can be employed for various transformations, including aminations and couplings with Grignard reagents. rsc.org The selectivity profile is often similar to that of palladium, with the C1 position being the most reactive. However, the higher reactivity of nickel can sometimes lead to lower selectivity or promote reaction at the less reactive C3 and C7 positions under milder conditions than those required for palladium. Ligand choice is critical in modulating the catalyst's reactivity and selectivity. nsf.gov
Electrophilic Aromatic Substitution on Activated Polybrominated Isoquinolines
The isoquinoline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. youtube.com Any EAS reaction is expected to occur on the more electron-rich benzenoid ring rather than the pyridinoid ring. youtube.comresearchgate.net The three bromine atoms on this compound are deactivating substituents, further increasing the difficulty of EAS.
Reductive Transformations and Dehalogenation Studies
The selective or complete removal of bromine atoms from this compound can be achieved through various reductive methods. Catalytic hydrogenation is a common approach, typically employing a palladium on carbon (Pd/C) catalyst with a hydrogen source. The C-Br bonds at different positions exhibit different reactivities towards hydrogenolysis, often following the same trend as in cross-coupling reactions (C1 > C3 > C7). This differential reactivity allows for stepwise dehalogenation by carefully controlling reaction parameters such as hydrogen pressure, temperature, and reaction time, providing access to various di- and mono-bromoisoquinolines.
Other reductive methods include the use of metal-acid systems (e.g., Zn/acetic acid) or radical-based dehalogenation reactions, such as the Barton-McCombie deoxygenation adapted for dehalogenation. wikipedia.org These methods can offer alternative selectivity profiles depending on the mechanism.
Radical Reactions Involving Bromoisoquinolines
The carbon-bromine bonds in this compound can serve as precursors for radical intermediates. wikipedia.org These reactions can be initiated photochemically, thermally with a radical initiator, or through single-electron transfer (SET) from a metal catalyst. numberanalytics.commdpi.com
One potential pathway is the radical nucleophilic substitution (SRN1) reaction. wikipedia.org This multi-step chain reaction involves the formation of a radical anion, fragmentation to an aryl radical, and subsequent reaction with a nucleophile. This mechanism provides an alternative to the SNAr pathway for the substitution of bromine atoms.
Additionally, the C-Br bonds can be homolytically cleaved to generate isoquinolyl radicals. These highly reactive species can participate in a variety of transformations, including hydrogen atom abstraction, addition to multiple bonds, and intramolecular cyclization reactions, providing a route to complex fused-ring systems. numberanalytics.com
Functionalization of the Nitrogen Atom in Isoquinoline Derivatives
The functionalization of the nitrogen atom in the isoquinoline scaffold is a critical transformation for modifying the molecule's electronic properties and for introducing a diverse range of substituents. This process typically involves the reaction of the nitrogen lone pair with electrophiles, leading to the formation of N-alkylated or N-arylated isoquinolinium salts or, under specific conditions, N-substituted isoquinolinones.
In the context of halogenated isoquinolines, the reactivity of the nitrogen atom can be influenced by the electronic effects of the halogen substituents. For this compound, the bromine atoms, particularly at the 1- and 3-positions, are expected to draw electron density from the heterocyclic ring, potentially modulating the nucleophilicity of the nitrogen atom.
A notable example of N-functionalization involving a brominated isoquinoline derivative is the synthesis of 2-benzyl-4,4,7-tribromoisoquinoline-1,3(2H,4H)-dione. researchgate.net This transformation is achieved through a Dess–Martin periodinane (DMP)-mediated oxidative coupling reaction. researchgate.net In this process, a functionalized isoquinoline is reacted with benzyl (B1604629) bromide. This reaction highlights a pathway to introduce an alkyl group (benzyl) onto the nitrogen atom of a complex, heavily brominated isoquinoline system, concurrently with oxidation of the heterocyclic core. researchgate.net
The reaction to form this N-substituted tribromoisoquinolinedione underscores a synthetic route that combines N-alkylation with oxidative functionalization, expanding the chemical space accessible from polyhalogenated isoquinolines.
Table 1: N-Functionalization of a Brominated Isoquinoline Derivative
| Product Name | Starting Materials | Reagents | Reaction Type | Reference |
|---|
Advanced Spectroscopic Characterization and Structural Elucidation of 1,3,7 Tribromoisoquinoline Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). scholaris.cad-nb.info For 1,3,7-tribromoisoquinoline, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the aromatic rings. acs.orglibretexts.org The chemical shift (δ, in ppm) of each proton is influenced by the electron density of its environment, which is significantly affected by the presence of electronegative bromine atoms. libretexts.org Splitting patterns (e.g., singlet, doublet) would arise from spin-spin coupling between neighboring non-equivalent protons, providing information on the connectivity of the molecule. acs.org
Similarly, ¹³C NMR spectroscopy would identify all non-equivalent carbon atoms within the molecule. libretexts.org The positions of the bromine substituents would cause notable shifts in the resonances of the directly bonded carbons and adjacent carbons. libretexts.orgresearchgate.net
A detailed search of scientific databases did not yield specific experimental ¹H or ¹³C NMR data (chemical shifts, coupling constants) for this compound.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. acs.org These techniques are complementary and are governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecular polarizability. researchgate.net
For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to:
C-H stretching vibrations of the aromatic rings.
C=C and C=N stretching vibrations within the isoquinoline (B145761) core.
C-Br stretching vibrations , typically found in the lower frequency region of the spectrum.
Ring deformation and bending modes , which are characteristic of the isoquinoline scaffold.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.ukscispace.com In a typical electron ionization (EI) mass spectrum of this compound, one would expect to observe:
The Molecular Ion Peak (M⁺): This peak would correspond to the intact molecule that has lost one electron. libretexts.org Its m/z value would confirm the molecular weight of the compound. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion peak would appear as a characteristic pattern of isotopic peaks.
Fragment Ions: The molecular ion is often unstable and can break apart into smaller, charged fragments. chemguide.co.uklibretexts.org Common fragmentation pathways for halogenated aromatic compounds include the loss of bromine atoms (Br•) or the loss of HBr. The analysis of these fragment ions provides valuable clues about the molecule's structure. libretexts.org
Specific mass spectral data, including the m/z values of the molecular ion and key fragments for this compound, have not been detailed in the surveyed scientific publications.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, provides insights into the electronic transitions within a molecule. mdpi.comresearchgate.net
Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound would show characteristic absorption bands (λ_max) corresponding to π→π* and n→π* electronic transitions within the aromatic isoquinoline system. acs.org The positions and intensities of these bands are influenced by the substituents on the aromatic core. benthamdirect.com
Emission Spectroscopy: Upon excitation with light of an appropriate wavelength, fluorescent molecules can relax to the ground state by emitting light. horiba.cominstras.com The resulting fluorescence spectrum provides information about the electronic structure of the excited state. The difference between the absorption and emission maxima is known as the Stokes shift. semanticscholar.org The fluorescence properties of isoquinoline derivatives are an active area of research. mdpi.comsemanticscholar.org
However, specific experimental absorption maxima, molar absorptivity coefficients, and fluorescence emission data for this compound are not available in the reviewed literature.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:
Crystal System and Space Group: These describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. hmdb.ca
Atomic Coordinates: The precise position of each atom in the unit cell.
Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles they form, confirming the molecular geometry.
Intermolecular Interactions: Details on how the molecules pack in the crystal, including any potential π-stacking or halogen bonding interactions.
A search of crystallographic databases and the scientific literature did not yield a reported crystal structure for this compound. mdpi.comresearchgate.net
Theoretical and Computational Investigations of 1,3,7 Tribromoisoquinoline
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgunitn.it It is a widely used approach in chemistry and materials science for calculating the ground-state properties of systems with high accuracy and relatively low computational cost compared to other quantum mechanical methods. wikipedia.orgunitn.it The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. wikipedia.orgmdpi.com
DFT calculations are instrumental in determining the optimized molecular geometry of 1,3,7-tribromoisoquinoline, providing precise data on bond lengths, bond angles, and dihedral angles. These calculations typically involve selecting an appropriate functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) to solve the Kohn-Sham equations. ijcsi.pro The resulting optimized structure represents the molecule at its lowest energy state.
The electronic structure of this compound can also be thoroughly analyzed using DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
The distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges can also be mapped. The MEP is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting how it will interact with other chemical species. For instance, in related isoquinoline (B145761) derivatives, DFT has been used to correlate molecular parameters with their protective effects against corrosion, demonstrating the practical application of these theoretical calculations. ijcsi.pro
Table 1: Calculated Geometric and Electronic Parameters for this compound (Exemplary Data)
| Parameter | Value |
| Geometric Parameters | |
| C1-N2 Bond Length (Å) | 1.37 |
| N2-C3 Bond Length (Å) | 1.38 |
| C3-C4 Bond Length (Å) | 1.41 |
| C4-C10 Bond Length (Å) | 1.42 |
| C1-Br11 Bond Length (Å) | 1.89 |
| C3-Br12 Bond Length (Å) | 1.88 |
| C7-Br13 Bond Length (Å) | 1.89 |
| C1-N2-C3 Bond Angle (°) | 118.5 |
| N2-C3-C4 Bond Angle (°) | 122.0 |
| C5-C6-C7 Bond Angle (°) | 120.5 |
| Electronic Parameters | |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 |
| Dipole Moment (Debye) | 2.1 |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the quantum mechanical calculations of a molecule's electronic and geometric structure. nih.gov These descriptors provide quantitative insights into various chemical properties and are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. nih.gov For this compound, these descriptors can predict its reactivity and potential applications.
Commonly calculated quantum chemical descriptors include:
Energies of HOMO and LUMO: As mentioned, these are fundamental for assessing reactivity. plos.org
Ionization Potential (IP): The energy required to remove an electron, often approximated by -EHOMO.
Electron Affinity (EA): The energy released when an electron is added, often approximated by -ELUMO.
Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as (IP + EA) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (IP - EA) / 2.
Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ² / (2η).
These descriptors help in understanding the global reactivity of this compound. For example, a high electrophilicity index would suggest that the molecule is a good electrophile. Furthermore, local reactivity can be predicted using Fukui functions, which identify the most reactive sites for nucleophilic, electrophilic, and radical attacks within the molecule. This level of detail is crucial for predicting the outcomes of chemical reactions involving this compound.
Table 2: Predicted Quantum Chemical Descriptors for this compound (Exemplary Data)
| Descriptor | Predicted Value (eV) |
| Ionization Potential (IP) | 6.5 |
| Electron Affinity (EA) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Softness (S) | 0.38 |
| Electrophilicity Index (ω) | 2.80 |
Note: The values presented in this table are hypothetical and for illustrative purposes, derived from the exemplary HOMO and LUMO energies in the previous table.
Molecular Dynamics Simulations of Isoquinoline Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, including conformational changes and intermolecular interactions. nih.govnih.gov
For this compound, MD simulations can be employed to understand its behavior in different environments, such as in various solvents or in the presence of other molecules. These simulations can reveal how the molecule interacts with its surroundings through forces like van der Waals interactions, electrostatic interactions, and hydrogen bonding (if applicable).
Key applications of MD simulations for this compound include:
Solvation Studies: Simulating the molecule in a box of solvent molecules (e.g., water, ethanol) to understand its solubility and the structure of the solvation shell.
Interaction with Biomolecules: Investigating how this compound might bind to a biological target, such as a protein or DNA. This is particularly relevant in drug discovery and design. nih.gov
Aggregation Behavior: Simulating multiple molecules of this compound to see if they tend to self-aggregate and form clusters.
The results of MD simulations, such as radial distribution functions and binding free energies, provide valuable data on the nature and strength of intermolecular interactions. This information is crucial for predicting the macroscopic properties and potential applications of the compound.
Spectroscopic Property Simulations and Validation
Computational methods can also be used to simulate various spectroscopic properties of this compound. These simulations are not only important for predicting the spectra of new compounds but also for validating the accuracy of the computational methods used by comparing the simulated spectra with experimental data.
Commonly simulated spectroscopic properties include:
Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. oatext.com By comparing the calculated vibrational spectrum with the experimental IR and Raman spectra, one can confirm the molecular structure and the accuracy of the computational model.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. mdpi.com This is a powerful tool for structure elucidation.
Ultraviolet-Visible (UV-Vis) Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. conicet.gov.ar These calculations can help in understanding the electronic transitions within the molecule.
The agreement between simulated and experimental spectra provides confidence in the theoretical models and the structural and electronic insights they provide. For complex molecules like this compound, where experimental data may be limited, these simulations are an invaluable tool for characterization.
Applications of 1,3,7 Tribromoisoquinoline in Advanced Materials Science
Organic Electronic Materials Development (e.g., OLEDs, OFETs)
Bromoisoquinolines, including 1,3,7-tribromoisoquinoline, are emerging as significant components in the development of organic electronic materials. researchgate.netepfl.chlbl.gov These materials are foundational to technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ambeed.comwikipedia.org The incorporation of bromoisoquinoline units into organic molecules can influence their electronic properties, which is a key factor in the performance of these devices. smolecule.com
Research has indicated that isoquinoline (B145761) derivatives are being investigated for their potential in creating conductive materials. amerigoscientific.com The ability to tune the chemical structure of these derivatives allows for the design of materials with specific electrical and optical properties necessary for electronic applications. amerigoscientific.com For instance, the substitution pattern of bromine atoms on the isoquinoline core can be strategically utilized in cross-coupling reactions to synthesize larger, conjugated systems suitable for use as semiconductors in OFETs or as emissive or host materials in OLEDs. smolecule.comunimib.it While direct applications of this compound in commercially available OLEDs or OFETs are not yet widely documented, the broader class of bromoisoquinolines is actively being explored in this research area. ambeed.comfujifilm.comjk-medical.com
Functional Polymers and Copolymers Incorporating Bromoisoquinoline Units
The versatility of the bromoisoquinoline moiety extends to the synthesis of functional polymers and copolymers. amerigoscientific.com The bromine atoms on the isoquinoline ring serve as reactive handles for polymerization reactions, allowing for the incorporation of the isoquinoline unit into polymer backbones or as pendant groups. This can impart unique thermal, electronic, and photophysical properties to the resulting polymers.
Sensorial Applications of Isoquinoline-Based Materials
Isoquinoline derivatives have shown considerable promise in the development of chemical sensors. nih.govmdpi.commdpi.com Their inherent fluorescence and the ability to modulate this fluorescence in the presence of specific analytes make them attractive candidates for fluorosensors. nih.gov The introduction of bromine atoms can further enhance their sensory capabilities by providing sites for attaching recognition units or by influencing their photophysical properties.
A notable example is a supramolecular photoswitch based on a 6-bromoisoquinoline (B29742) derivative. researchgate.net This system demonstrates reversible photoswitching between room-temperature phosphorescence (RTP) and delayed fluorescence in an aqueous environment, which can be controlled by UV and visible light. researchgate.net Such a system has potential applications in photocontrolled multicolor cell labeling, showcasing a sophisticated sensorial application. researchgate.net Although this study does not use this compound, it underscores the utility of bromoisoquinolines in creating advanced sensory materials.
Metal-Organic Frameworks (MOFs) and Coordination Polymers with Bromoisoquinoline Ligands
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgnih.gov The properties of MOFs, such as their porosity and catalytic activity, can be tuned by the choice of the organic linker. rsc.orgrsc.org Bromoisoquinoline derivatives, including this compound, can function as such organic ligands. bldpharm.com
The nitrogen atom in the isoquinoline ring and potentially other functional groups can coordinate with metal centers, while the bromine atoms offer opportunities for post-synthetic modification of the MOF structure. This allows for the introduction of additional functionalities within the pores of the material. The use of bromoisoquinoline ligands can lead to the formation of MOFs with unique network topologies and properties, potentially applicable in areas like gas storage and separation, or catalysis. sioc-journal.cnberkeley.edu While specific examples detailing the use of this compound as a primary ligand in MOF synthesis are still emerging, the foundational principles of MOF design suggest its potential in this area. mdpi.comdovepress.com
Photophysical Applications in Advanced Materials
The photophysical properties of isoquinoline derivatives, such as their absorption and emission of light, are central to their application in advanced materials. nih.govresearchgate.netmdpi.com The presence of bromine atoms can significantly influence these properties through the heavy-atom effect, which can promote intersystem crossing and lead to enhanced phosphorescence.
Research on a 6-bromoisoquinoline derivative has shown that its incorporation into a supramolecular assembly can lead to an emergent room-temperature phosphorescence (RTP) signal. researchgate.net Another study demonstrated that a supramolecular assembly involving a 6-bromoisoquinoline chromophore could achieve pure blue RTP emission with enhanced luminous performance, with potential applications in writable materials and information encryption. nih.gov These findings highlight the potential of bromoisoquinolines in the development of novel phosphorescent and luminescent materials for a range of advanced applications.
Catalytic Applications of 1,3,7 Tribromoisoquinoline and Its Derivatives
Ligand Design in Transition Metal Catalysis
The design and synthesis of new ligands are central to the advancement of transition metal catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. rsc.org Isoquinoline (B145761) derivatives have emerged as effective ligands, primarily utilizing the lone pair of electrons on the nitrogen atom to coordinate with a metal center. The properties of such coordination complexes can be systematically modified by altering the substituents on the isoquinoline core. nsf.gov
The compound 1,3,7-tribromoisoquinoline, while not extensively documented as a ligand itself, presents a unique combination of features for ligand design. The three electron-withdrawing bromine atoms would significantly decrease the electron density of the aromatic system and, consequently, reduce the σ-donor ability of the nitrogen atom. This electronic modulation is a key strategy in catalysis for tuning the reactivity of the metal center. acs.org For instance, in reactions like palladium-catalyzed cross-coupling, the electronic nature of the ligand can influence the rates of oxidative addition and reductive elimination.
Furthermore, the bromine atoms at the C1 and C3 positions introduce considerable steric bulk in the direct vicinity of the nitrogen donor atom. This steric hindrance can play a crucial role in controlling the coordination number and geometry of the metal complex, which in turn can enhance selectivity, particularly in asymmetric catalysis. acs.org Perhaps most importantly, the carbon-bromine bonds serve as versatile handles for further functionalization. Through reactions such as Suzuki or Buchwald-Hartwig cross-coupling, the bromine atoms can be replaced with other functional groups, such as phosphines, amines, or other aryl groups. This allows for the modular synthesis of a diverse library of bidentate or pincer-type ligands from a single, well-defined precursor. A notable example in the literature is the synthesis of the QUINAP ligand, 1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline, which originates from a bromo-isoquinoline precursor and has found application in various asymmetric catalytic reactions. nih.gov
Table 1: Hypothetical Impact of Isoquinoline Substitution on Catalytic Activity
| Ligand | Electronic Effect of Substituent | Steric Hindrance at N1 | Predicted Catalytic Impact |
|---|---|---|---|
| Isoquinoline | Neutral | Low | Baseline activity |
| 7-Methoxyisoquinoline | Electron-donating | Low | Increased Lewis basicity, potentially faster oxidative addition |
| 7-Nitroisoquinoline | Electron-withdrawing | Low | Decreased Lewis basicity, potentially faster reductive elimination |
| This compound | Strongly Electron-withdrawing | High | Significantly decreased basicity; steric control of substrate approach |
Organocatalysis Utilizing Isoquinoline Scaffolds
Organocatalysis, which employs small organic molecules to accelerate chemical reactions, has become a fundamental pillar of modern synthesis. The isoquinoline scaffold is a privileged structure in this context, participating in a wide range of transformations. nih.gov The nitrogen atom can function as a Brønsted base, or it can be acylated to form a reactive isoquinolinium intermediate, enabling processes like the Reissert-type substitution. nih.gov Organocatalytic methods have been developed for the asymmetric synthesis of C-1 substituted tetrahydroisoquinolines and other complex frameworks. nih.gov
The application of this compound as an organocatalyst would be heavily influenced by its unique electronic profile. The powerful electron-withdrawing effect of the three bromine atoms would render the nitrogen atom significantly less basic and nucleophilic compared to unsubstituted isoquinoline. While this would likely diminish its efficacy in reactions requiring a basic catalyst, it could enhance its role in other catalytic cycles. For example, in reactions where the isoquinoline ring acts as an electrophile, the reduced electron density would increase its reactivity.
An intriguing possibility arises from the presence of the bromine atoms themselves. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center (a Lewis acid). nih.gov In the context of organocatalysis, halogen-bond donors have been shown to activate substrates and control stereoselectivity. nih.gov It is plausible that the bromine atoms in this compound, particularly at the C1 and C7 positions, could engage in halogen bonding with substrates or reagents, thereby influencing the reaction pathway in a manner distinct from catalysts lacking such functionality.
Photo/Electrocatalytic Systems
Photo- and electrocatalysis offer green and sustainable routes for chemical transformations by using light or electricity to drive reactions. smolecule.comacs.org Isoquinoline derivatives have been successfully employed in such systems. For instance, isoquinoline-derived diaryl ketones have been designed as organic photocatalysts that exhibit enhanced absorption of visible light and enable dehydrogenative cross-coupling reactions. smolecule.com Similarly, radical cyclization processes to synthesize isoquinoline-1,3-diones have been achieved using photocatalytic proton-coupled electron transfer (PCET) strategies. aip.org
In photocatalysis, this compound could potentially function as a photosensitizer. The presence of heavy atoms like bromine is known to promote intersystem crossing from the singlet excited state to the triplet excited state (the "heavy-atom effect"). Since the long-lived triplet state is often the key reactive species in photoredox catalysis, this compound might prove to be a more efficient photosensitizer for certain transformations compared to its non-halogenated counterparts.
In the field of electrocatalysis, the ability to tune the redox potentials of molecular catalysts is critical. acs.org Recent research has explored isoquinoline-derived ligands in cobalt complexes for applications in CO2 reduction. acs.org The study highlighted that modifying the ligand framework allows for the fine-tuning of the metal complex's redox properties. Substituting a standard ligand with this compound would drastically alter the electronic environment of the coordinated metal. The strong electron-withdrawing nature of the bromines would make the metal center more electrophilic, shifting its reduction potentials to more positive values. acs.org This provides a rational strategy for designing electrocatalysts that operate at lower overpotentials for challenging reactions like CO2 or H2O reduction.
Table 2: Potential Roles of this compound in Photo/Electrocatalysis
| Catalytic System | Potential Role of this compound | Key Feature |
|---|---|---|
| Photocatalysis | Photosensitizer | Heavy-atom effect enhances triplet state formation |
Role of Bromine Substituents in Catalytic Performance
The three bromine atoms on the this compound scaffold are not mere spectators; they actively govern the molecule's potential catalytic performance through a combination of electronic, steric, and functional effects.
Electronic Effects : The primary influence of the bromine substituents is their strong inductive electron-withdrawing effect. acs.org This significantly lowers the energy of the molecular orbitals of the isoquinoline ring and reduces the Lewis basicity of the nitrogen atom. In transition metal catalysis, this modulates the ligand's σ-donor and π-acceptor properties, which are critical for stabilizing reaction intermediates and influencing the kinetics of the catalytic cycle. nsf.gov In organocatalysis, the reduced basicity alters the catalytic profile, potentially favoring pathways where the isoquinoline moiety acts as an electrophilic activator.
Steric Effects : The bromine atoms at positions C1 and C3 impose significant steric hindrance around the nitrogen atom and the periposition, respectively. This steric bulk can be advantageous in asymmetric catalysis, where it can create a well-defined chiral pocket to control the approach of a substrate to the catalytic active site, thereby enhancing enantioselectivity. acs.org Conversely, excessive steric hindrance might also inhibit substrate binding or slow down the reaction rate. researchgate.net
Functionalization Handle : The C-Br bonds are exceptionally useful for catalyst development and diversification. They are amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for their replacement with a vast array of other functional groups. This enables the post-synthesis modification of the catalyst, providing a powerful tool for creating libraries of ligands or organocatalysts with systematically varied properties. For example, a sequential, regioselective cross-coupling at the C1, C3, and C7 positions could generate highly complex and tailored molecular architectures from a single starting material.
Halogen Bonding : As mentioned, the bromine atoms can act as halogen bond donors. nih.gov This capability adds another dimension to the catalytic potential of this compound, enabling it to activate substrates through non-covalent interactions, a strategy that is gaining increasing attention in modern catalyst design.
Supramolecular Chemistry and Molecular Recognition Phenomena with 1,3,7 Tribromoisoquinoline
Host-Guest Chemistry and Complexation Studies
There are no published studies on the host-guest chemistry or complexation involving 1,3,7-tribromoisoquinoline. Research in host-guest chemistry focuses on the formation of complexes between a larger host molecule and a smaller guest molecule. nih.gov For such studies to be conducted, this compound would need to be investigated for its ability to encapsulate or be encapsulated by other molecules. This would typically involve techniques like Nuclear Magnetic Resonance (NMR) titration, Isothermal Titration Calorimetry (ITC), or UV-vis spectroscopy to determine binding constants and stoichiometries. However, no such experimental data has been reported for this compound.
Interactive Data Table: Complexation Studies of this compound No data available in the scientific literature.
Self-Assembly of Bromoisoquinoline-Containing Architectures
The self-assembly of molecules into larger, ordered structures is a cornerstone of supramolecular chemistry. researchgate.net This process is driven by non-covalent interactions. While the bromine and nitrogen atoms on the this compound scaffold suggest the potential for directional interactions that could lead to self-assembly, no studies have been published that investigate or confirm such behavior. Research in this area would typically involve techniques like scanning tunneling microscopy (STM), atomic force microscopy (AFM), or concentration-dependent NMR studies to observe the formation of supramolecular polymers or other aggregates. researchgate.net
Interactive Data Table: Self-Assembly Properties of this compound No data available in the scientific literature.
Non-Covalent Interactions in Crystal Engineering
Crystal engineering involves the design and synthesis of solid-state structures with desired properties, guided by an understanding of intermolecular interactions. researchgate.net The bromine atoms in this compound could potentially participate in halogen bonding, a directional non-covalent interaction that is increasingly used in the construction of supramolecular architectures. mdpi.comnih.gov Additionally, the aromatic isoquinoline (B145761) core could engage in π-π stacking interactions. nih.gov
A crystal structure determination of this compound would be the first step to understanding its solid-state packing and the specific non-covalent interactions at play. This would provide data on bond lengths, bond angles, and intermolecular distances, which are crucial for analyzing interactions like halogen bonds and π-π stacking. However, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD) or reported elsewhere in the literature. Without this fundamental data, a detailed analysis of its crystal engineering is not possible.
Interactive Data Table: Crystallographic and Non-Covalent Interaction Data for this compound No data available in the scientific literature.
Future Research Directions and Emerging Opportunities
Sustainable Synthetic Pathways for Polybromoisoquinolines
The development of environmentally benign synthetic methods for polybrominated isoquinolines, including 1,3,7-tribromoisoquinoline, is a critical area of future research. Traditional bromination methods often rely on hazardous reagents and produce significant waste. nih.gov Green chemistry approaches aim to mitigate these issues through the use of safer reagents, renewable solvents, and energy-efficient reaction conditions. nih.govnih.gov
Recent advances in the sustainable synthesis of N-heterocycles, such as acceptorless dehydrogenative coupling protocols using alcohols, offer a promising avenue for greener synthetic routes. rsc.org Additionally, methodologies for eco-friendly bromination are being actively explored. cambridgescholars.com Future research should focus on adapting these sustainable practices to the synthesis of this compound. This includes the investigation of solvent-free reactions, the use of recyclable catalysts, and the development of one-pot procedures that minimize waste and improve atom economy. nih.govresearchgate.net For instance, the use of N-bromosuccinimide (NBS) in strong acids like concentrated H₂SO₄ has been shown to be effective for the regioselective monobromination of isoquinoline (B145761), suggesting that modifications of this approach could lead to more controlled and sustainable polybromination. researchgate.net
A comparative analysis of potential green synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Sustainable Synthetic Pathways for this compound
| Synthetic Approach | Potential Advantages | Potential Challenges |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced regioselectivity. nih.gov | Scale-up limitations, potential for localized overheating. |
| Catalytic Bromination with Recyclable Catalysts | Reduced catalyst loading, catalyst reuse, lower environmental impact. nih.gov | Catalyst deactivation, separation of catalyst from the product. |
| Flow Chemistry | Improved safety for hazardous reactions, precise control over reaction parameters, ease of scale-up. nih.gov | Initial setup costs, potential for clogging with solid byproducts. |
Integration of this compound into Multifunctional Materials
The unique electronic and structural properties of the isoquinoline core, combined with the presence of three bromine atoms, make this compound an attractive candidate for the development of multifunctional materials. amerigoscientific.com Isoquinoline derivatives have already shown promise in the fields of organic electronics and materials science. amerigoscientific.com The bromine atoms in this compound can be leveraged for further functionalization, allowing for the fine-tuning of the material's properties.
One promising area of application is in the development of organic semiconductors. Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are key components in organic electronics. nih.govrsc.org The introduction of heavy atoms like bromine can influence the electronic properties and promote intersystem crossing, which is beneficial for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future research should explore the synthesis of novel π-conjugated systems derived from this compound and investigate their photophysical and electronic properties.
The potential applications of this compound in materials science are summarized in Table 2.
Table 2: Potential Applications of this compound in Multifunctional Materials
| Application Area | Rationale | Key Properties to Investigate |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Potential for high quantum efficiency through phosphorescence. | Photoluminescence quantum yield, excited state lifetimes, charge carrier mobility. |
| Organic Photovoltaics (OPVs) | Tunable energy levels for efficient charge separation. | HOMO/LUMO energy levels, absorption spectrum, power conversion efficiency. |
| Organic Field-Effect Transistors (OFETs) | Potential for high charge carrier mobility. | Charge carrier mobility, on/off ratio, threshold voltage. |
| Sensors | Functionalization with specific recognition moieties. | Selectivity, sensitivity, response time. |
Advanced Computational Modeling for Predictive Design
Computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a powerful tool for predicting the geometric, electronic, and photophysical properties of molecules. mdpi.comresearchgate.net Such theoretical investigations can provide valuable insights into the structure-property relationships of this compound and its derivatives, guiding the design of new materials with desired functionalities.
Future computational studies should focus on several key areas. Firstly, DFT calculations can be employed to determine the optimized geometry, frontier molecular orbital (HOMO-LUMO) energies, and electronic band gap of this compound. This information is crucial for predicting its behavior in electronic devices. Secondly, TD-DFT calculations can be used to simulate the absorption and emission spectra, providing insights into its potential as a chromophore or luminophore. mdpi.comresearchgate.net Furthermore, computational models can be used to predict the reactivity of the different bromine positions, aiding in the design of regioselective functionalization strategies.
A summary of key parameters that can be obtained from computational modeling is presented in Table 3.
Table 3: Key Parameters from Computational Modeling of this compound
| Computational Method | Predicted Property | Significance |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry | Understanding the three-dimensional structure and packing in materials. |
| HOMO/LUMO energy levels | Predicting charge injection and transport properties in electronic devices. | |
| Electron density distribution | Identifying reactive sites for chemical modification. | |
| Vibrational frequencies | Aiding in the interpretation of experimental spectroscopic data. | |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectrum | Predicting the color and light-harvesting capabilities of the molecule. |
Exploring Novel Reactivity Modalities
The three bromine atoms in this compound serve as versatile synthetic handles for a wide range of chemical transformations, enabling the construction of complex and diverse molecular architectures. The differential reactivity of the bromine atoms at the 1, 3, and 7 positions opens up possibilities for regioselective functionalization.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Future research should focus on the systematic investigation of these reactions with this compound to explore the site-selectivity of the coupling at each bromine position. By carefully controlling the reaction conditions (e.g., catalyst, ligands, temperature), it may be possible to achieve selective functionalization at a single bromine site, or sequential functionalization at multiple sites.
Furthermore, C-H activation and functionalization represent a rapidly evolving field in organic synthesis that could be applied to the isoquinoline core of this compound. nih.gov While the bromine atoms provide obvious points for modification, direct C-H functionalization could offer complementary strategies for introducing additional substituents and further tuning the properties of the molecule.
Potential regioselective reactions and their expected outcomes are outlined in Table 4.
Table 4: Potential Regioselective Functionalization of this compound
| Reaction Type | Potential Regioselectivity | Rationale for Selectivity | Potential Products |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-1 > C-3 > C-7 | Differences in electronic and steric environment of the C-Br bonds. | Arylated, alkenylated, or alkylated isoquinolines. |
| Sonogashira Coupling | C-1 > C-3 > C-7 | Similar to Suzuki-Miyaura coupling. | Alkynyl-substituted isoquinolines. |
| Buchwald-Hartwig Amination | C-1 or C-3 | Steric hindrance at C-7 may disfavor coupling. | Amino-substituted isoquinolines. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
